molecular formula C7H5ClFNO B2980681 2-Amino-4-chloro-5-fluorobenzaldehyde CAS No. 184844-05-1

2-Amino-4-chloro-5-fluorobenzaldehyde

Cat. No. B2980681
M. Wt: 173.57
InChI Key: XXICUUMWAHBIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303028B2

Procedure details

A mixture of 2-amino-4-chloro-5-fluorobenzaldehyde (0.30 g, 1.73 mmol) and urea (1.04 g, 17.3 mmol) was heated to 180° C. for 1 h, then cooled to RT. The solid was then suspended in a mixture of EtOAc and water and then it was filtered and the collected solid was washed with water several times, then air-dried. This intermediate quinazolinone was then suspended in phosphorus oxychloride (3.0 mL, 32.2 mmol) and then heated to 100° C. for 1 h. After cooling to RT, the mixture was added dropwise to an ice-water mixture. The mixture was stirred for 5 minutes and then the product was extracted into EtOAc (3×). The combined extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give an oil that was purified by silica gel chromatography to give 2,7-dichloro-6-fluoroquinazoline as a white solid (46 mg, 12% yield). m/z=217 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[CH:4]=O.N[C:13]([NH2:15])=O.P(Cl)(Cl)([Cl:18])=O>CCOC(C)=O.O>[Cl:18][C:13]1[N:15]=[CH:4][C:3]2[C:2](=[CH:9][C:8]([Cl:10])=[C:7]([F:11])[CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
NC1=C(C=O)C=C(C(=C1)Cl)F
Name
Quantity
1.04 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
the collected solid was washed with water several times
CUSTOM
Type
CUSTOM
Details
air-dried
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=N1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.